Cas no 2172116-06-0 (3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid)

3-{(Benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid is a specialized chiral building block used in organic synthesis and pharmaceutical research. Its structure features a cyclobutyl group and a methyl substituent on the β-carbon, contributing to steric and conformational constraints that are valuable in drug design. The benzyloxycarbonyl (Cbz) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild conditions. This compound is particularly useful in peptide mimetics and small-molecule therapeutics, where its rigid framework can influence bioavailability and target binding. Its high purity and well-defined stereochemistry make it a reliable intermediate for constructing complex molecular architectures.
3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid structure
2172116-06-0 structure
Product name:3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid
CAS No:2172116-06-0
MF:C17H23NO4
MW:305.36882519722
CID:6015410
PubChem ID:165522811

3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid
    • EN300-1284539
    • 2172116-06-0
    • 3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
    • Inchi: 1S/C17H23NO4/c1-17(11-15(19)20,10-13-8-5-9-13)18-16(21)22-12-14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H,18,21)(H,19,20)
    • InChI Key: QONIWQZFSYVKJC-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(C)(CC(=O)O)CC1CCC1)=O

Computed Properties

  • Exact Mass: 305.16270821g/mol
  • Monoisotopic Mass: 305.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.2

3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1284539-100mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
100mg
$678.0 2023-10-01
Enamine
EN300-1284539-2500mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
2500mg
$1509.0 2023-10-01
Enamine
EN300-1284539-50mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
50mg
$647.0 2023-10-01
Enamine
EN300-1284539-500mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
500mg
$739.0 2023-10-01
Enamine
EN300-1284539-1.0g
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
1g
$0.0 2023-06-07
Enamine
EN300-1284539-250mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
250mg
$708.0 2023-10-01
Enamine
EN300-1284539-10000mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
10000mg
$3315.0 2023-10-01
Enamine
EN300-1284539-1000mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
1000mg
$770.0 2023-10-01
Enamine
EN300-1284539-5000mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclobutyl-3-methylbutanoic acid
2172116-06-0
5000mg
$2235.0 2023-10-01

Additional information on 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid

Recent Advances in the Study of 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid (CAS: 2172116-06-0)

In recent years, the compound 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid (CAS: 2172116-06-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and benzyloxycarbonylamino functional groups, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug discovery. The following research brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid, aiming to enhance its bioavailability and pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the cyclobutyl ring could significantly improve the compound's binding affinity to target enzymes, particularly those involved in inflammatory pathways. The research highlighted the compound's potential as a lead structure for developing novel anti-inflammatory agents.

Another key area of investigation has been the application of this compound in proteolysis-targeting chimeras (PROTACs). A 2024 preprint on bioRxiv reported that 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid could serve as a versatile linker in PROTAC design, facilitating the degradation of disease-related proteins. The study emphasized the compound's stability under physiological conditions, making it a valuable tool for targeted protein degradation strategies.

In addition to its therapeutic potential, researchers have explored the compound's role in chemical biology. A recent Nature Chemical Biology article detailed its use as a molecular probe to study enzyme-substrate interactions, particularly in the context of amino acid metabolism. The findings suggested that the compound's structural features could mimic natural substrates, enabling detailed mechanistic studies of enzymatic processes.

Despite these advancements, challenges remain in the clinical translation of 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization. Ongoing research is also investigating the compound's potential in combination therapies, particularly with existing drugs to enhance efficacy and reduce resistance.

In conclusion, 3-{(benzyloxy)carbonylamino}-4-cyclobutyl-3-methylbutanoic acid (CAS: 2172116-06-0) represents a promising scaffold in medicinal chemistry and chemical biology. Its diverse applications, from enzyme inhibition to PROTAC design, underscore its versatility and potential for future drug development. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing current limitations.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited